N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Overview
Description
N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a chemical compound that has attracted the attention of researchers due to its potential use in various scientific applications.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its binding to the GABA-A receptor, where it acts as a positive allosteric modulator. This means that it enhances the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity. This results in anxiolytic and sedative effects, which have been demonstrated in animal studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine include anxiolytic and sedative effects, as well as anti-cancer effects. These effects are mediated by the compound's binding to the GABA-A receptor and its inhibition of cancer cell growth, respectively.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is its high affinity for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in anxiety and sleep regulation. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine. One direction is to further investigate its potential as a treatment for anxiety and sleep disorders, as well as its potential as an anti-cancer agent. Another direction is to explore its use in other areas of neuroscience, such as the regulation of mood and cognition. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for use in experimental settings.
Scientific Research Applications
N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been studied for its potential use in various scientific applications. One of the most promising applications is in the field of neuroscience, where it has been shown to have a high affinity for the GABA-A receptor, a neurotransmitter receptor that is involved in the regulation of anxiety and sleep. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN5/c16-10-4-3-5-11(8-10)18-14-15-20-17-9-21(15)13-7-2-1-6-12(13)19-14/h1-9H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHBJXDWNKDKDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)NC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679688 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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